

An In-depth Technical Guide to the Physicochemical Properties of 8-Chlorotheophylline

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Compound of Interest

Compound Name: 8-Chlorotheophylline

Cat. No.: B119741

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Introduction

8-Chlorotheophylline (8-CT), a chlorinated derivative of theophylline, is a methylxanthine compound with significant applications in the pharmaceutical industry.^{[1][2]} Chemically designated as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, it functions as a central nervous system stimulant, primarily through the antagonism of adenosine receptors.^{[1][3]} Its most common application is in combination with diphenhydramine to form the antiemetic drug dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine.^{[2][4]} A thorough understanding of its physicochemical properties is paramount for its formulation, development, and analytical characterization. This guide provides a comprehensive overview of the core physicochemical properties of **8-Chlorotheophylline**, supported by available experimental data and methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **8-Chlorotheophylline** are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	8-chloro-1,3-dimethyl-7H-purine-2,6-dione[1]
Synonyms	1,3-Dimethyl-8-chloroxanthine, Teoclate[2][5]
CAS Number	85-18-7[5]
Chemical Formula	C ₇ H ₇ ClN ₄ O ₂ [1]
Molecular Weight	214.61 g/mol [1]
SMILES	CN1C2=C(N=C(Cl)N2)C(=O)N(C)C1=O[6]
InChIKey	RYIGNEOBDRVTHA-UHFFFAOYSA-N[5]

Table 2: Physicochemical Data

Property	Value
Physical Description	White to off-white or light yellow crystalline powder.[6][7][8]
Melting Point	288 - 292 °C[7]; 290 °C (decomposes)[8][9]
Boiling Point	455.0 ± 55.0 °C (Predicted)[9]
Solubility	Soluble in sodium hydroxide; slightly soluble in water, DMSO, and methanol.[8][10][11] Water solubility is reported as 0.3 g/L.[10]
pKa	5.28 (Uncertain)[8][9]
LogP	0.9 (Predicted); -0.868 (Crippen Method)
Stability	Stable for at least 2 years when stored at room temperature, protected from light and moisture. [10][11]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **8-Chlorotheophylline** are not extensively available in the public domain. However, based on

general laboratory practices and information from related studies, the following methodologies are typically employed.

Melting Point Determination

The melting point of **8-Chlorotheophylline** is determined using the capillary method.

- Apparatus: A calibrated melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **8-Chlorotheophylline** is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Assessment

The solubility of **8-Chlorotheophylline** in various solvents is determined by equilibrium solubility experiments.

- Procedure:
 - An excess amount of **8-Chlorotheophylline** is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed container.
 - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The suspension is then filtered to remove the undissolved solid.
 - The concentration of **8-Chlorotheophylline** in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

- Potentiometric Titration:
 - A solution of **8-Chlorotheophylline** of known concentration is prepared.
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is monitored throughout the titration using a calibrated pH meter.
 - The pKa is determined from the half-equivalence point of the titration curve.
- UV-Vis Spectrophotometry:
 - The UV-Vis absorption spectra of **8-Chlorotheophylline** are recorded in a series of buffer solutions with varying pH values.
 - The changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are monitored.
 - The pKa is calculated by plotting the absorbance versus pH and fitting the data to the appropriate equation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for assessing the purity of **8-Chlorotheophylline** and for its quantification in various matrices.

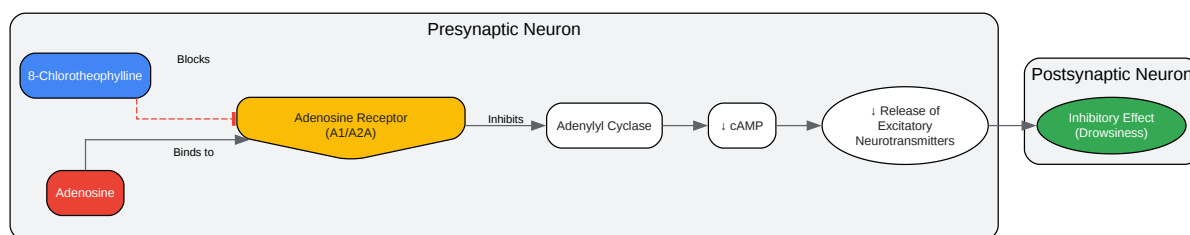
- Typical System: A reverse-phase HPLC system with a C18 column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

- Detection: UV detection at a wavelength where **8-Chlorotheophylline** exhibits strong absorbance (e.g., around 273 nm).
- Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Mandatory Visualizations

Adenosine Receptor Antagonism Pathway

8-Chlorotheophylline, like other methylxanthines, exerts its stimulant effects by blocking adenosine receptors (primarily A1 and A2A subtypes) in the central nervous system. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses arousal. By antagonizing these receptors, **8-Chlorotheophylline** prevents the binding of adenosine, leading to an increase in neuronal firing and the release of excitatory neurotransmitters such as dopamine and norepinephrine.

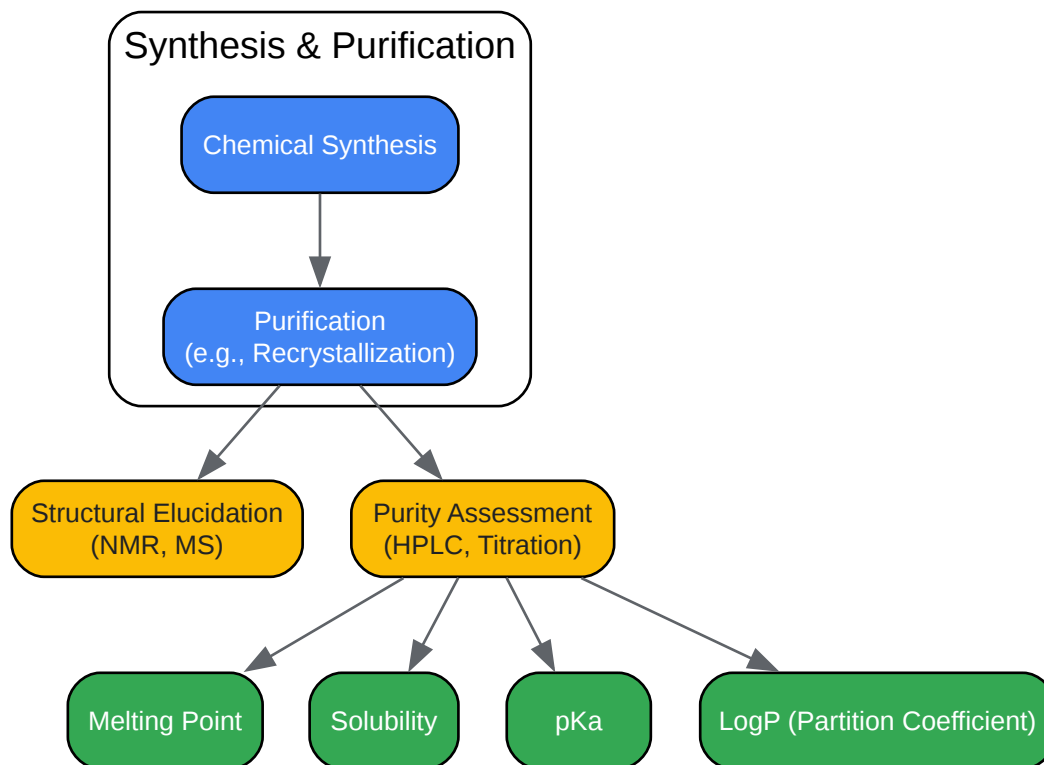


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Caption: Mechanism of **8-Chlorotheophylline** as an adenosine receptor antagonist.

General Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a pharmaceutical compound like **8-Chlorotheophylline** involves a series of sequential and parallel experiments.



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Caption: A typical workflow for the physicochemical characterization of **8-Chlorotheophylline**.

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References

- 1. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 8-Chlorotheophylline | C₇H₇ClN₄O₂ | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chemeo.com [chemeo.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. [PDF] First principles calculations of the pKa values and tautomers of isoguanine and xanthine. | Semantic Scholar [semanticscholar.org]
- 11. scielo.br [scielo.br]
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